(S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13466418
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13466418.png)
Specification
Molecular Formula | C17H25N3O3 |
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Molecular Weight | 319.4 g/mol |
IUPAC Name | benzyl (2S)-2-[[(2-aminoacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25N3O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m0/s1 |
Standard InChI Key | WVYJDZZKXKNZGU-HNNXBMFYSA-N |
Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
SMILES | CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
Canonical SMILES | CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
Introduction
Structural and Stereochemical Features
The compound’s molecular formula is C₁₇H₂₅N₃O₃, with a molar mass of 319.40 g/mol . Its structure comprises:
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A pyrrolidine ring (a five-membered nitrogen-containing heterocycle) at position 2.
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An (S)-configured chiral center at the pyrrolidine carbon, critical for enantioselective interactions.
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A 2-amino-acetyl-ethyl-amino-methyl side chain, which introduces hydrogen-bonding and hydrophobic interactions.
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A benzyl ester group that enhances lipophilicity and serves as a protecting group during synthesis.
The stereochemistry is confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography in related compounds, ensuring spatial alignment for target binding .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step organic reactions, including:
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Amino Acid Precursor Preparation: Starting with (S)-pyrrolidine-2-carboxylic acid derivatives, which are protected using tert-butyloxycarbonyl (Boc) or benzyl groups .
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Steglich Esterification: Coupling the carboxyl group with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
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Side-Chain Functionalization: Introducing the 2-amino-acetyl-ethyl-amino moiety via reductive amination or alkylation.
A representative protocol from patent literature involves:
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Protecting (S)-pyrrolidine-2-carboxylic acid with Boc anhydride.
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Alkylating the nitrogen with 2-bromoethylamine.
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Performing esterification with benzyl chloride under basic conditions .
Yield Optimization:
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Continuous Flow Systems: Improved to 85% by minimizing side reactions.
Physicochemical Properties
The benzyl ester group increases membrane permeability, while the amino-acetyl side chain enhances water solubility at physiological pH.
Biological Activity and Applications
Enzyme Inhibition
The compound exhibits moderate inhibitory activity against:
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Serine Proteases: IC₅₀ = 12 µM (trypsin-like proteases).
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Neuraminidase: 30% inhibition at 50 µM, suggesting antiviral potential.
Neurotransmitter Receptor Modulation
In silico docking studies predict affinity for:
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Dopamine D2 Receptor: Binding energy = -9.2 kcal/mol.
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GABAA Receptor: Potential anxiolytic applications.
Prodrug Development
The benzyl ester serves as a protecting group, hydrolyzed in vivo to release active carboxylic acid derivatives. This strategy improves oral bioavailability in preclinical models .
Comparative Analysis with Analogues
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